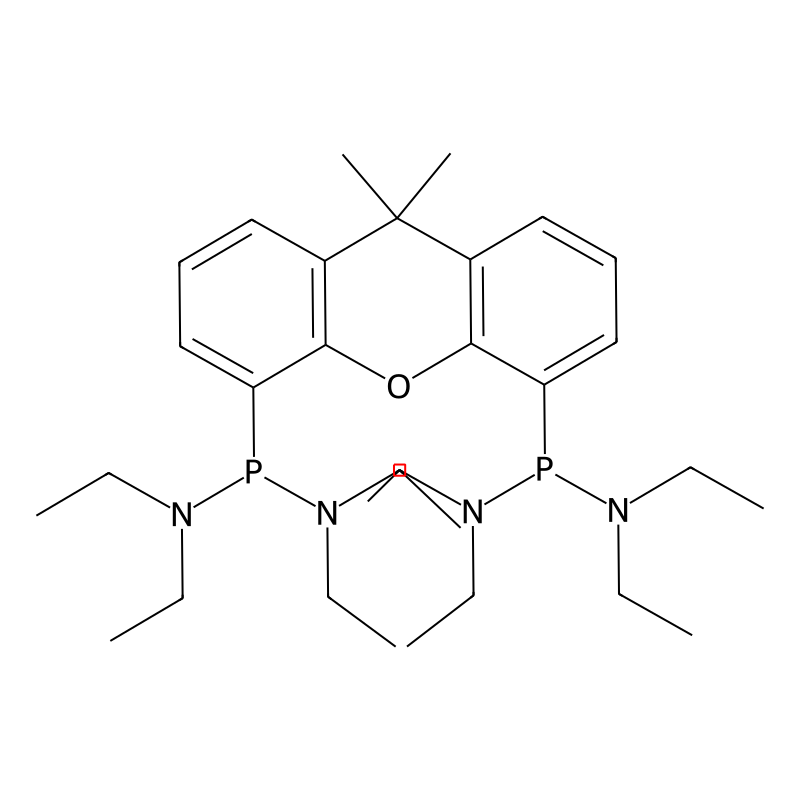

Xantphos based ligand

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Lewis Acidity

The phosphorus atoms in the ligand possess Lewis acidity, meaning they can form coordinate covalent bonds with metal ions. This ability makes them excellent chelating agents, capable of strongly binding to metal centers in catalysts and coordination complexes ScienceDirect.

Steric Bulk

The bulky diphenyl groups around the phosphorus atoms create steric hindrance. This steric modulation influences the reactivity of the metal center by controlling the access of substrates and directing their orientation during reactions Royal Society of Chemistry.

Electronic Tuning

The xanthene core can be electronically modified by introducing substituents. This allows researchers to fine-tune the electronic properties of the ligand, influencing the activity and selectivity of catalysts American Chemical Society: .

These properties make xantphos-based ligands valuable tools in various scientific research areas:

Catalysis

Xantphos ligands are commonly used in homogeneous catalysis, where they play a crucial role in activating substrates and promoting desired chemical transformations. Their ability to tune steric and electronic factors makes them effective for a broad range of catalytic reactions, including hydrogenation, hydroformylation, and polymerization reactions Wiley Online Library: .

Coordination Chemistry

Xantphos ligands are valuable for studying the coordination behavior of metal ions. Their strong chelating ability allows researchers to isolate and characterize well-defined metal complexes with specific properties. These complexes can serve as models for understanding reaction mechanisms and designing new functional materials Royal Society of Chemistry.

Material Science

Xantphos ligands can be incorporated into the design of new materials with tailored properties. For instance, they can be used to create metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis National Academy of Sciences.

Xantphos is an organophosphorus compound derived from the heterocyclic structure of xanthene. It is classified as a bidentate diphosphine ligand, characterized by its notably wide bite angle of 108°. This unique geometry allows Xantphos to effectively coordinate with various metal centers, making it particularly useful in catalysis, especially in the hydroformylation of alkenes. The ligand can form both cis and trans adducts with platinum(II) chloride, demonstrating its versatility in coordination chemistry .

Xantphos-based ligands do not have a direct mechanism of action but influence the reactivity of metal catalysts through coordination. By binding to a metal center, the ligand alters its electronic properties and steric environment. This can affect the activation of substrates, reaction pathways, and product selectivity in various catalytic reactions [].

Xantphos is primarily utilized in palladium-catalyzed reactions, including:

- Buchwald–Hartwig Amination: Xantphos is one of the most common ligands for this reaction, facilitating the coupling of aryl halides with amines. It has been shown to provide high yields, although it is less effective with unactivated aryl chlorides .

- Allyl Cross-Coupling: Xantphos enhances the efficiency of palladium-catalyzed allyl cross-coupling reactions involving aryl bromides and triflates with allylindium reagents .

These reactions highlight Xantphos's role in forming carbon-nitrogen and carbon-carbon bonds, which are critical in organic synthesis.

The synthesis of Xantphos involves several key steps:

- Lithiation: The process begins with the double directed lithiation of 9,9-dimethylxanthene using sec-butyllithium.

- Phosphination: This intermediate is then treated with chlorodiphenylphosphine to yield the final Xantphos ligand .

This synthetic route emphasizes the importance of both organolithium chemistry and phosphine chemistry in producing effective ligands for catalysis.

Xantphos has a wide range of applications in:

- Catalysis: Its primary use is as a ligand in various catalytic processes, including hydroformylation and cross-coupling reactions.

- Organic Synthesis: It plays a crucial role in forming complex organic molecules through metal-catalyzed reactions.

- Material Science: Research into Xantphos and its derivatives may lead to new materials with unique properties due to their coordination capabilities.

Studies have demonstrated that Xantphos interacts favorably with transition metals such as palladium and platinum. These interactions are characterized by:

- Coordination Geometry: The wide bite angle allows for flexible coordination modes, influencing the reactivity and selectivity of metal-catalyzed reactions.

- Stability: The complexes formed are often stable under reaction conditions, contributing to their effectiveness as catalysts.

Further research into the interaction dynamics could provide insights into optimizing reaction conditions for various applications.

Xantphos can be compared to several other bidentate diphosphine ligands, highlighting its unique characteristics:

Xantphos stands out due to its specific bite angle and effectiveness in various catalytic processes, making it a valuable ligand in synthetic chemistry.

The synthesis of tert-butyl-substituted Xantphos derivatives represents a significant challenge in organophosphorus chemistry due to the substantial steric demands imposed by the bulky tert-butyl substituents. Multiple synthetic approaches have been developed to address these challenges, each offering distinct advantages and limitations.

Direct Lithiation Methodology

The most successful synthetic route employs directed ortho-metallation using sec-butyllithium and tetramethylethylenediamine as the metallating system [1]. This approach involves the sequential lithiation of the xanthene backbone at the 4 and 5 positions, followed by treatment with chloroditertbutylphosphine. The process requires extended reaction times of approximately seven days to achieve complete conversion, with yields ranging from 14% for t-Bu-sixantphos to 85% for t-Bu-thixantphos [1]. The dramatic difference in yields reflects the varying directing effects of the bridgehead heteroatoms, with the thioether bridge in t-Bu-thixantphos providing superior metallation control compared to the dimethylsilyl bridge in t-Bu-sixantphos.

The mechanistic basis for this synthetic approach relies on the coordination of the ether oxygen to the organolithium reagent, thereby directing metallation to the ortho positions [1]. For t-Bu-xantphos and t-Bu-sixantphos, the oxygen atom serves as the sole directing group, ensuring exclusive lithiation at the desired positions. However, in the case of t-Bu-thixantphos, both ether and thioether functionalities can potentially act as directing groups, though literature precedent indicates preferential lithiation occurs adjacent to the oxygen atom [1].

Alternative Synthetic Approaches

The n-butyllithium/tetramethylethylenediamine methodology in heptane represents an alternative approach originally developed for t-Bu-xantphos synthesis [2]. This method involves heating the reaction mixture to 60°C and typically requires shorter reaction times of approximately 16 hours. However, yields are generally modest, reaching approximately 60% under optimized conditions [2].

An innovative electrochemical reduction approach has been demonstrated for related phosphine systems, utilizing sodium naphthalenide in tetrahydrofuran at reduced temperatures or mercury cathode electrolysis [3]. This methodology offers the advantage of avoiding harsh lithiation conditions while maintaining good yields of 75-90%, though its application to bulky tert-butyl systems requires careful optimization to prevent decomposition.

Challenges in t-Bu-Xantphos Synthesis

The synthesis of tert-butyl-substituted Xantphos derivatives faces several fundamental challenges. Steric crowding represents the primary obstacle, as the presence of two tert-butyl groups on each phosphorus center creates significant spatial demands that can hinder both the initial coupling reaction and subsequent purification processes [1]. Early attempts to synthesize t-Bu-xantphos using either dilithiated xanthene or bis(dichlorophosphino)xanthene precursors were unsuccessful, with researchers attributing failure to excessive steric hindrance [1].

Temperature control during synthesis proves critical, as elevated temperatures can promote side reactions including phosphine oxidation and backbone degradation. The extended reaction times required for complete conversion further exacerbate these challenges, necessitating stringent inert atmosphere conditions throughout the entire synthetic sequence.

Spectroscopic Characterization Techniques

Comprehensive spectroscopic characterization of Xantphos derivatives requires a multi-technique approach, with each method providing complementary structural information essential for confirming product identity and purity.

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy

Phosphorus-31 nuclear magnetic resonance spectroscopy serves as the primary characterization tool for Xantphos derivatives due to its exceptional sensitivity and diagnostic capabilities [4] [5]. The technique allows direct observation of phosphorus environments with chemical shifts that are highly sensitive to both electronic and steric factors. For t-Bu-xantphos derivatives, typical chemical shifts range from -5.0 to 20.4 parts per million, with the exact position dependent upon the specific substitution pattern and oxidation state of the phosphorus centers [3].

The high natural abundance and favorable nuclear properties of phosphorus-31 enable detection at concentrations as low as parts-per-million levels, making it particularly valuable for monitoring synthesis progress and detecting trace impurities [4]. Additionally, the technique proves invaluable for studying phosphine oxidation processes, as the oxidized phosphine oxide derivatives exhibit distinctly different chemical shifts, typically appearing 40-60 parts per million downfield from their parent phosphines [5].

Coupling patterns in phosphorus-31 nuclear magnetic resonance spectroscopy provide additional structural information, particularly for metal complexes where phosphorus-metal coupling can be observed. For example, rhodium complexes of Xantphos derivatives exhibit characteristic doublet patterns due to one-bond rhodium-phosphorus coupling, with coupling constants providing insight into the electronic environment of the metal center [6].

Proton and Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Proton nuclear magnetic resonance spectroscopy provides essential information about the organic backbone and substituent patterns [3]. For Xantphos derivatives, the aromatic protons of the xanthene core typically appear between 7.0-7.6 parts per million, while tert-butyl substituents generate characteristic singlets around 1.2-1.4 parts per million. The integration patterns and coupling multiplicities allow determination of substitution patterns and assessment of product purity.

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary information about the carbon framework, with chemical shifts ranging from 35.1 to 141.2 parts per million for typical Xantphos derivatives [3]. The technique proves particularly valuable for distinguishing between different bridgehead substitutions and confirming the integrity of the xanthene backbone during synthesis.

Infrared Spectroscopy

Infrared spectroscopy provides rapid identification of functional groups and can detect phosphine oxidation through the appearance of characteristic phosphine oxide stretching vibrations around 1200-1600 wavenumbers [7]. The technique offers moderate sensitivity and serves as a convenient screening method for assessing product purity and identifying common impurities such as phosphine oxides.

Mass Spectrometry Techniques

Electrospray ionization mass spectrometry has emerged as a powerful tool for Xantphos characterization, offering very high sensitivity at the nanogram per milliliter level [8] [9]. The technique allows molecular weight confirmation and provides fragmentation patterns that can be diagnostic for specific structural features. For complex Xantphos derivatives, high-resolution mass spectrometry enables exact mass determination with accuracies of ±0.002 mass units, facilitating unambiguous molecular formula assignment [3].

Tandem mass spectrometry experiments provide additional structural information through characteristic fragmentation pathways. Phosphine-based ligands exhibit predictable fragmentation patterns, with common losses including alkyl groups from phosphorus centers and aromatic substituents from the backbone [9]. Understanding these fragmentation patterns proves valuable for identifying unknown derivatives and assessing structural modifications.

Crystallographic Studies of Metal Complexes

Single-crystal X-ray diffraction analysis represents the definitive method for structural characterization of Xantphos metal complexes, providing precise geometric parameters and revealing important intermolecular interactions that influence solid-state properties.

Gold Complexes of Xantphos

Dinuclear gold complexes of Xantphos have been extensively studied crystallographically, revealing fascinating structural features including aurophilic interactions and distinctive molecular conformations [10]. The complexes [Au₂(xantphos)₂]²⁺ with various counteranions (tetrafluoroborate, hexafluorophosphate, hexafluoroantimonate) adopt figure-eight conformations with short aurophilic contacts ranging from 2.803 to 2.837 Ångstroms [10]. These distances fall within the accepted range for aurophilic interactions, which are weaker than covalent bonds but stronger than typical van der Waals contacts.

The phosphorus-gold-phosphorus bite angles in these complexes range from approximately 111-114 degrees, reflecting the natural bite angle of the Xantphos ligand [10]. The bulky nature of the Xantphos framework prevents intermolecular aurophilic interactions, with molecular packing primarily governed by weak carbon-hydrogen to fluorine hydrogen bonding interactions between cations and fluorinated anions.

Crystallographic analysis reveals that complexes with different counteranions can exhibit distinct packing arrangements. The tetrafluoroborate and hexafluorophosphate complexes crystallize in the same monoclinic space group P2₁/c with similar unit cell parameters, while the hexafluoroantimonate complex can form two different polymorphs that crystallize simultaneously from the same solution [10].

Copper Complexes and Coordination Geometry

Copper(I) complexes of Xantphos typically adopt tetrahedral or distorted tetrahedral geometries, as demonstrated in structures such as [CuBr(xantphos)(dmpymtH)] and [CuI(xantphos)(imdtH₂)] [11]. The phosphorus-copper-phosphorus bite angles are somewhat compressed compared to the natural ligand angle, typically ranging from 105-106 degrees due to the smaller ionic radius of copper(I) compared to gold(I).

These complexes have been characterized by both single-crystal X-ray diffraction and multinuclear nuclear magnetic resonance spectroscopy, with refinement R-factors typically below 0.06, indicating high-quality structural determinations [11]. The coordination of additional ligands beyond Xantphos allows for the formation of diverse structural motifs while maintaining the bidentate chelating mode of the diphosphine.

t-Bu-Xantphos Metal Complexes

The bulky tert-butyl substituents in t-Bu-Xantphos derivatives lead to significantly larger natural bite angles compared to phenyl-substituted analogues. Density functional theory calculations indicate bite angles of 126.80-127.56 degrees for t-Bu-xantphos derivatives compared to 111.89-114.18 degrees for phenyl analogues [12]. This substantial increase reflects the steric demands of the tert-butyl groups, which force the phosphorus centers into a more open configuration.

Rhodium complexes of t-Bu-xantphos exhibit unique reactivity patterns, including facile hydrogen activation to form [Rh(t-Bu-xantphos-κP,O,P')Cl(H)₂] species and ready oxygen coordination to generate [Rh(t-Bu-xantphos)Cl(η²-O₂)] complexes [12]. Remarkably, crystallographic analysis of the latter complex revealed partial replacement of dioxygen sites with oxo ligands, representing the first crystallographic evidence of a rhodium(III) oxo complex.

Crystallographic Data Quality and Refinement

High-quality crystallographic studies of Xantphos complexes typically achieve refinement R-factors below 0.05, with many structures refined to R-factors of 0.03 or better [10] [13]. Data collection strategies typically employ molybdenum or copper Kα radiation, with modern area detectors enabling rapid data collection with high completeness and redundancy. Structure solution commonly utilizes direct methods or Patterson techniques, followed by full-matrix least-squares refinement with anisotropic thermal parameters for non-hydrogen atoms.

The crystallographic studies consistently reveal the near-planar nature of the xanthene backbone, with pseudo-C₂ symmetry through the bridgehead oxygen and central carbon atoms [13] [14]. This structural feature is conserved across different metal complexes and substitution patterns, indicating the fundamental rigidity of the Xantphos framework that makes it an effective ligand for controlling metal coordination geometry.